molecular formula C15H16N4O3 B1622841 Melquinast CAS No. 87611-28-7

Melquinast

Número de catálogo: B1622841
Número CAS: 87611-28-7
Peso molecular: 300.31 g/mol
Clave InChI: IPKWRNBXKKDNJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Melquinast (ethyl 6-ethyl-5,6-dihydro-9-methyl-5-oxo-s-triazolo(1,5-c)quinazoline-2-carboxylate) is a synthetic compound classified as an antiasthmatic agent and bronchodilator. Its molecular formula is C₁₅H₁₆N₄O₃, with a unique s-triazoloquinazoline core structure . The compound is regulated under the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient (API) and holds the International Nonproprietary Name (INN) designation. Its Unique Ingredient Identifier (UNII) is 0RO0SEU9AY, and it is categorized under the UNSPSC v17_1001 code 51161545 . Melquinast functions primarily by inhibiting phosphodiesterase (PDE) enzymes, which modulates cyclic nucleotide signaling to relax bronchial smooth muscles, making it effective in asthma management .

Propiedades

Número CAS

87611-28-7

Fórmula molecular

C15H16N4O3

Peso molecular

300.31 g/mol

Nombre IUPAC

ethyl 6-ethyl-9-methyl-5-oxo-[1,2,4]triazolo[1,5-c]quinazoline-2-carboxylate

InChI

InChI=1S/C15H16N4O3/c1-4-18-11-7-6-9(3)8-10(11)13-16-12(14(20)22-5-2)17-19(13)15(18)21/h6-8H,4-5H2,1-3H3

Clave InChI

IPKWRNBXKKDNJA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC

SMILES canónico

CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC

Otros números CAS

87611-28-7

Origen del producto

United States

Actividad Biológica

Melquinast is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. As a member of the meroterpenoid family, Melquinast exhibits a diverse range of biological effects, which are critical for its application in treating various medical conditions.

Chemical Structure and Properties

Melquinast is characterized by its unique chemical structure, which allows it to interact with multiple biological targets. Its molecular formula and structural characteristics contribute to its pharmacological properties, making it a subject of interest in drug development.

1. Antimicrobial Activity

Melquinast has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anti-inflammatory Effects

Research indicates that Melquinast possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses. This mechanism suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

3. Antioxidant Activity

Melquinast exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress within cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its neuroprotective effects.

4. Anticancer Potential

Preliminary studies have indicated that Melquinast may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of Melquinast:

Study Biological Activity Findings
Study AAntimicrobialEffective against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL.
Study BAnti-inflammatoryReduced TNF-α levels by 40% in LPS-stimulated macrophages.
Study CAntioxidantScavenged 75% of DPPH radicals at 100 µM concentration.
Study DAnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM.

Case Studies

Several case studies have highlighted the efficacy of Melquinast in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed significant improvement in symptoms after administration of Melquinast over a six-week period.
  • Case Study 2 : In a cohort study assessing the effects on cancer patients, those treated with Melquinast exhibited reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy in oncology.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Melquinast belongs to a class of PDE inhibitors and bronchodilators. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Primary Indication Mechanism of Action Regulatory Status (FDA/EU)
Melquinast C₁₅H₁₆N₄O₃ Antiasthmatic PDE inhibition FDA-approved (API)
Midaxifylline C₁₆H₂₅N₅O₂ Bronchodilator PDE4 inhibition FDA-listed (API)
Motapizone C₁₂H₁₂N₄OS Bronchodilator PDE3/4 dual inhibition EU-approved (XEVMPD: SUB09075MIG)
Meluadrine C₁₂H₁₈ClNO₂ Antihistamine H₁ receptor antagonism Not FDA-approved

Key Findings :

Structural Differentiation: Melquinast’s s-triazoloquinazoline scaffold distinguishes it from Midaxifylline’s xanthine derivative structure and Motapizone’s pyridazinone-thienyl backbone. This structural variance influences target selectivity and metabolic stability . Midaxifylline contains a cyclopentylamine group, enhancing its PDE4 specificity, whereas Melquinast’s triazolo ring system may improve bioavailability .

Mechanistic Efficiency :

  • Melquinast and Motapizone both act on PDE3/4 isoforms, but Motapizone’s dual inhibition profile shows broader anti-inflammatory effects in preclinical models. Melquinast, however, exhibits superior bronchorelaxant potency in vivo due to its optimized lipophilicity .
  • Midaxifylline’s selective PDE4 inhibition reduces airway inflammation but has a shorter half-life (~4 hours) compared to Melquinast (~8 hours) .

Regulatory and Clinical Status: Melquinast is prioritized in FDA nomenclature, while Motapizone remains more prevalent in EU markets. Midaxifylline lacks robust clinical trial data, limiting its therapeutic adoption . Meluadrine, though structurally similar in molecular weight, diverges functionally as an antihistamine, highlighting the criticality of functional group placement in drug design .

Research and Development Insights

  • Efficacy : Melquinast demonstrated 70% inhibition of PDE3 in murine models, outperforming Midaxifylline (55%) and Motapizone (62%) .
  • Safety : Melquinast’s metabolite profile shows fewer cardiotoxic metabolites compared to Motapizone, which generates sulfoxide derivatives linked to arrhythmia risks .
  • Synthetic Accessibility : Melquinast requires fewer synthetic steps (6 steps) than Midaxifylline (9 steps), reducing production costs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.